molecular formula C27H31ClN4O4 B11522142 Di-tert-butyl [4-chloro-6-(diphenylamino)-1,3,5-triazin-2-yl](methyl)propanedioate

Di-tert-butyl [4-chloro-6-(diphenylamino)-1,3,5-triazin-2-yl](methyl)propanedioate

Cat. No.: B11522142
M. Wt: 511.0 g/mol
InChI Key: DGAKRWPEPCDYDC-UHFFFAOYSA-N
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Description

1,3-DI-TERT-BUTYL 2-[4-CHLORO-6-(DIPHENYLAMINO)-1,3,5-TRIAZIN-2-YL]-2-METHYLPROPANEDIOATE is a complex organic compound with a unique structure that includes a triazine ring substituted with diphenylamino and chloro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-DI-TERT-BUTYL 2-[4-CHLORO-6-(DIPHENYLAMINO)-1,3,5-TRIAZIN-2-YL]-2-METHYLPROPANEDIOATE typically involves multiple steps. One common method includes the reaction of 2-chloro-4,6-diphenylamino-1,3,5-triazine with di-tert-butyl malonate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1,3-DI-TERT-BUTYL 2-[4-CHLORO-6-(DIPHENYLAMINO)-1,3,5-TRIAZIN-2-YL]-2-METHYLPROPANEDIOATE can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or thiourea in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazine derivatives, while hydrolysis can produce carboxylic acids.

Scientific Research Applications

1,3-DI-TERT-BUTYL 2-[4-CHLORO-6-(DIPHENYLAMINO)-1,3,5-TRIAZIN-2-YL]-2-METHYLPROPANEDIOATE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1,3-DI-TERT-BUTYL 2-[4-CHLORO-6-(DIPHENYLAMINO)-1,3,5-TRIAZIN-2-YL]-2-METHYLPROPANEDIOATE involves its interaction with specific molecular targets. The triazine ring and its substituents can interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2,4-Di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol: A UV absorber with similar structural features.

    Di-tert-butylchlorophosphine: Used as a ligand in catalytic reactions.

Uniqueness

1,3-DI-TERT-BUTYL 2-[4-CHLORO-6-(DIPHENYLAMINO)-1,3,5-TRIAZIN-2-YL]-2-METHYLPROPANEDIOATE is unique due to its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial use.

Properties

Molecular Formula

C27H31ClN4O4

Molecular Weight

511.0 g/mol

IUPAC Name

ditert-butyl 2-[4-chloro-6-(N-phenylanilino)-1,3,5-triazin-2-yl]-2-methylpropanedioate

InChI

InChI=1S/C27H31ClN4O4/c1-25(2,3)35-21(33)27(7,22(34)36-26(4,5)6)20-29-23(28)31-24(30-20)32(18-14-10-8-11-15-18)19-16-12-9-13-17-19/h8-17H,1-7H3

InChI Key

DGAKRWPEPCDYDC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(C)(C1=NC(=NC(=N1)Cl)N(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)OC(C)(C)C

Origin of Product

United States

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